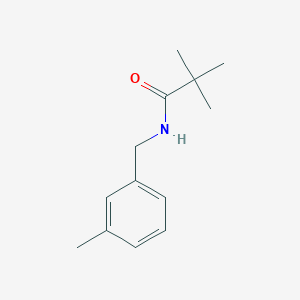
2,2-dimethyl-N-(3-methylbenzyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-(3-methylbenzyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as DMMPA and is widely used in scientific research. The compound is synthesized through a specific method and has various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-N-(3-methylbenzyl)propanamide is not well understood. However, it is believed to interact with biological macromolecules such as proteins and nucleic acids. The compound may also act as a catalyst in certain reactions.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(3-methylbenzyl)propanamide has been found to exhibit various biochemical and physiological effects. For example, the compound has been shown to possess antitumor and antibacterial activities. DMMPA has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,2-dimethyl-N-(3-methylbenzyl)propanamide in lab experiments is its high purity. The compound can be easily synthesized and purified, making it a suitable reagent for various reactions. However, one of the limitations of using DMMPA is its limited solubility in certain solvents. This can make it difficult to use in certain reactions.
Zukünftige Richtungen
There are several future directions for the use of 2,2-dimethyl-N-(3-methylbenzyl)propanamide in scientific research. For example, the compound could be used as a ligand in the synthesis of new metal complexes with potential applications in catalysis and material science. Additionally, DMMPA could be used as a chiral auxiliary in the synthesis of new biologically active compounds. Furthermore, the compound could be further investigated for its biological activities and mechanism of action.
Synthesemethoden
The synthesis of 2,2-dimethyl-N-(3-methylbenzyl)propanamide involves the reaction of 3-methylbenzylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-N-(3-methylbenzyl)propanamide has various applications in scientific research. It is used as a ligand in the synthesis of metal complexes. The compound also finds application as a chiral auxiliary in asymmetric synthesis. Additionally, DMMPA is used in the synthesis of biologically active compounds such as antitumor agents and antibiotics.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[(3-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-6-5-7-11(8-10)9-14-12(15)13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSMCSWMAYQPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-2-[2-(2-hydroxybenzylidene)hydrazino]nicotinic acid](/img/structure/B6114135.png)
![1-(methylthio)-4-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6114151.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[1-methyl-2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B6114161.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B6114168.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6114175.png)

![N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6114184.png)



![N-(2-fluorophenyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6114208.png)
![2-{4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6114224.png)
![2-(5-acetyl-3-thienyl)-N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6114226.png)